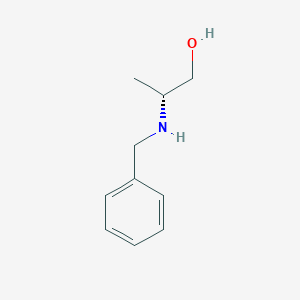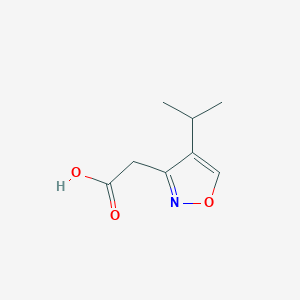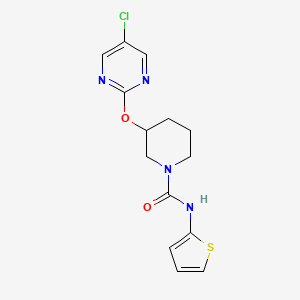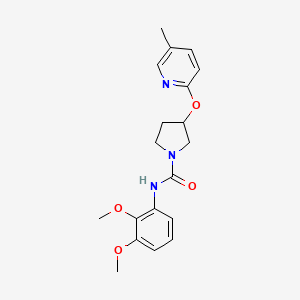
N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile
The stereochemistry of related compounds such as phenylpiracetam and its methyl derivative has been studied for their potential to improve pharmacological profiles. These compounds, based on the pyrrolidin-2-one pharmacophore, are explored for their ability to facilitate memory processes and attenuate cognitive function impairment. Studies have shown a direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers, highlighting the importance of stereochemistry in drug efficacy (Veinberg et al., 2015).
Heterocyclic Compounds in CNS Drugs
Research has identified functional chemical groups within heterocyclic compounds that may serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This includes a broad range of heterocycles such as pyridine, which are essential for developing new drugs with reduced adverse effects. Such compounds have been evaluated for their potential effects ranging from depression to convulsion control (Saganuwan, 2017).
Hybrid Catalysts in Medicinal Chemistry
The application of hybrid catalysts for the synthesis of medicinally relevant compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, is another area of interest. These scaffolds have broad applications in the pharmaceutical industry due to their bioavailability and synthetic versatility. Recent advances have focused on the use of various hybrid catalysts to develop lead molecules for medicinal applications (Parmar et al., 2023).
Antitubercular Activity
The antitubercular activity of compounds structurally related to "N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide" has been reviewed. Such studies are crucial for designing new leads for antitubercular compounds, offering insights into the structure-activity relationship and potential therapeutic applications (Asif, 2014).
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold, a key structural component of the chemical name , is widely used in medicinal chemistry for developing treatments for human diseases. The versatility and stereochemical implications of the pyrrolidine ring have been explored for enhancing drug selectivity and efficacy. This review covers bioactive molecules with pyrrolidine structures and discusses the influence of steric factors on biological activity, providing insights into the design of new compounds (Li Petri et al., 2021).
Propriétés
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13-7-8-17(20-11-13)26-14-9-10-22(12-14)19(23)21-15-5-4-6-16(24-2)18(15)25-3/h4-8,11,14H,9-10,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHCYZQMBYEUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
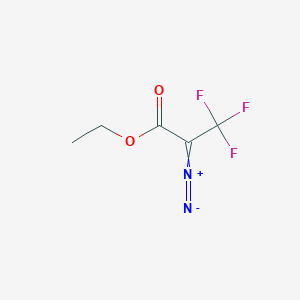
![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile](/img/structure/B2808701.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2808704.png)

![N-(1-cyano-1-methylpropyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2808707.png)

![2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2808709.png)

![N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2808713.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2808714.png)
